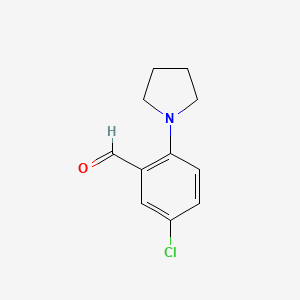

5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde

Beschreibung

5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde (CAS: 1446818-73-0) is a halogenated aromatic aldehyde featuring a pyrrolidine substituent at the ortho position and a chlorine atom at the para position of the benzaldehyde core. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of azomethine ligands for metal complexes. Its synthesis typically involves condensation reactions between substituted benzaldehydes and amines under acidic conditions, as demonstrated in the preparation of azomethines for photoluminescence studies . Applications span materials science (e.g., luminescent materials) and medicinal chemistry (e.g., antimicrobial or anti-inflammatory agents) due to its structural versatility and electronic properties.

Eigenschaften

IUPAC Name |

5-chloro-2-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-10-3-4-11(9(7-10)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLSYBXRCHBHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with pyrrolidine. The nitro group is reduced to an amine, which then undergoes a nucleophilic substitution reaction with pyrrolidine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a reducing agent like hydrogen gas or a metal catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom or the pyrrolidine ring can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 5-chloro-2-(pyrrolidin-1-yl)benzoic acid.

Reduction: Formation of 5-chloro-2-(pyrrolidin-1-yl)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse applications in drug development and synthesis. This article provides a comprehensive overview of its applications, supported by relevant case studies and data tables.

Chemical Properties and Structure

This compound is characterized by the presence of a chloro substituent on a benzaldehyde moiety and a pyrrolidine ring. Its molecular formula is , and it features distinct chemical properties that make it suitable for various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that compounds with pyrrolidine rings exhibit significant activity against various bacterial strains. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MICs) .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Other Pyrrolidine Derivatives | Escherichia coli | 16 |

Anticancer Research

The compound has also been explored for its potential as an anticancer agent. Studies have shown that pyrrolidine derivatives can inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme associated with tumor immune evasion. Inhibition of IDO1 can enhance T-cell responses against tumors, making these compounds valuable in cancer immunotherapy .

Case Study: IDO1 Inhibition

In a study examining the effects of various pyrrolidine derivatives on IDO1 activity, it was found that specific modifications to the pyrrolidine structure significantly enhanced inhibitory potency, suggesting a structure-activity relationship that can be exploited for drug design.

Neuroactive Compounds

The kynurenine pathway, which metabolizes tryptophan, plays a crucial role in neuroactive metabolite production. Compounds like this compound are being investigated for their effects on this pathway, potentially offering therapeutic avenues for neurological disorders .

Synthesis of Novel Compounds

The versatility of this compound extends to its use as a building block in organic synthesis. Its reactivity allows for the formation of more complex structures through various reactions, including nucleophilic additions and cyclizations. This makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals .

Table 2: Synthetic Applications of this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Pyrrolidine Derivative | 85 |

| Cyclization | Heterocyclic Compound | 75 |

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity, while the aldehyde group can form covalent bonds with target proteins, leading to inhibition or activation of their function.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Position: The position of chlorine and amine groups significantly impacts electronic properties. For example, 2-Chloro-4-(pyrrolidino)benzaldehyde (Cl at C2 vs. C5) may exhibit altered coordination behavior in metal complexes compared to the title compound .

- Electron Effects: Trifluoromethyl (CF₃) groups (e.g., in 5-Chloro-2-(trifluoromethyl)benzaldehyde) increase electrophilicity at the aldehyde group, favoring nucleophilic additions, whereas pyrrolidine donors enhance metal-binding capacity .

- Biological Relevance : Piperazine or morpholine substituents (e.g., 4-(Piperazin-1-yl)benzaldehyde) improve water solubility, making them preferable in drug discovery .

Biologische Aktivität

5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives, characterized by a chlorinated benzaldehyde moiety. The presence of the pyrrolidine ring is crucial for its biological activity, as it can influence the compound's interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated promising inhibitory effects, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | ≤0.25 µg/mL |

| Escherichia coli | Not active |

| Klebsiella pneumoniae | Not active |

The compound's selectivity towards Gram-positive bacteria over Gram-negative bacteria suggests a unique mechanism of action that warrants further investigation .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it has shown activity against A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) indicates that modifications to the pyrrolidine ring can enhance cytotoxicity while minimizing effects on non-cancerous cells.

Table 2: Anticancer Activity Against A549 Cells

| Compound | Viability (%) at 100 µM |

|---|---|

| This compound | 66% |

| Cisplatin | 30% |

These findings suggest that this compound could serve as a scaffold for developing new anticancer agents .

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors involved in microbial resistance or cancer cell proliferation. The chlorinated benzaldehyde moiety may enhance binding affinity and specificity, while the pyrrolidine ring contributes to the overall pharmacokinetic profile.

Case Study: Antimicrobial Screening

In a recent screening campaign, various derivatives of pyrrolidine were tested for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited varying degrees of activity against MRSA and other pathogens. This highlights the importance of structural modifications in enhancing biological activity .

Research Findings on Structure-Activity Relationships

Quantitative structure-activity relationship (QSAR) studies have been conducted to elucidate the structural determinants influencing the biological activity of pyrrolidine derivatives. These studies emphasize the role of substituents on the benzaldehyde ring and modifications on the pyrrolidine moiety in determining antimicrobial and anticancer efficacy .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde?

A widely used method involves nucleophilic aromatic substitution (NAS). For example, substituting a halogen (e.g., fluorine in 2-fluorobenzaldehyde) with pyrrolidine under basic conditions. A reported procedure uses DMF as solvent , potassium carbonate as a base , and heating at 150°C for 20 hours , yielding 93% of a related 2-pyrrolidin-1-yl-benzaldehyde derivative. Adjustments for chlorine substitution may require selecting appropriate starting materials (e.g., 2-chlorobenzaldehyde) and optimizing reaction conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : Key signals include the aldehyde proton (singlet near δ 10.01 ppm) and pyrrolidine protons (multiplet at δ 3.33–3.30 ppm for N-CH2 and δ 1.99–1.96 ppm for CH2 groups) .

- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and absence of competing functional groups .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion matching calculated values) .

Q. How does the pyrrolidine substituent influence the compound's reactivity?

The pyrrolidine group is a strong electron-donating substituent , activating the benzene ring for electrophilic substitution. It directs incoming electrophiles to the para position (C-5), explaining the chlorine placement. Computational studies (e.g., DFT calculations) can further predict regioselectivity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key factors include:

- Solvent Choice : Polar aprotic solvents like DMF enhance NAS efficiency by stabilizing transition states .

- Microwave Assistance : Reduces reaction time (e.g., microwave-heated reactions for similar compounds achieve comparable yields in shorter durations) .

- Catalyst Screening : Testing bases (e.g., K2CO3 vs. Cs2CO3) or phase-transfer catalysts may improve kinetics.

Q. What analytical challenges arise in distinguishing positional isomers?

- X-ray Crystallography : Definitive proof of substitution patterns, as demonstrated for structurally related benzaldehyde derivatives (e.g., 4-(5-Chloro-2-hydroxybenzylidene-amino)-N-(4,6-dimethylpyrimidin-2-yl)-benzenesulfonamide) .

- 2D NMR (COSY, NOESY) : Resolves coupling networks and spatial proximity of substituents. For example, NOE correlations between pyrrolidine protons and aromatic protons confirm substitution geometry .

Q. How do conflicting reports on reaction conditions inform experimental design?

Discrepancies in yields (e.g., 47% vs. 93% in similar syntheses) often stem from:

- Reagent Purity : Trace moisture or impurities in starting materials can hinder NAS.

- Workup Protocols : Differences in extraction (e.g., ethyl acetate vs. dichloromethane) or drying agents (MgSO4 vs. Na2SO4) impact recovery .

- Validation : Reproducing methods with controlled variables (e.g., inert atmosphere, precise temperature) clarifies optimal conditions.

Q. What computational tools aid in predicting reactivity or stability?

- DFT Calculations : Model transition states for NAS to predict activation barriers and regioselectivity.

- Molecular Dynamics Simulations : Assess solvent effects on reaction pathways.

- Hirshfeld Surface Analysis : For crystallographic data, evaluates intermolecular interactions influencing crystal packing and stability .

Methodological Guidance

Q. How to address byproduct formation during synthesis?

- TLC Monitoring : Track reaction progress to terminate before side reactions dominate.

- Chromatography : Use silica gel columns to separate byproducts (e.g., over-alkylated derivatives).

- Quenching Strategies : Adding ammonium chloride solution post-reaction minimizes decomposition of acid-sensitive intermediates .

Q. What safety protocols are essential for handling this compound?

- Ventilation : Aldehydes can release volatile vapors; use fume hoods.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to avoid skin/eye contact.

- Waste Disposal : Neutralize acidic or basic byproducts before disposal, adhering to institutional guidelines .

Data Contradiction Analysis

Q. Resolving discrepancies in reported melting points or spectral data

- Sample Purity : Recrystallize the compound using solvents like ethyl acetate/hexane to remove impurities.

- Instrument Calibration : Validate NMR and IR spectrometers with standard references (e.g., TMS for NMR).

- Interlaboratory Reproducibility : Collaborate to cross-validate data under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.